N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as THFA-NB-OH, and it is a derivative of N-tert-butyl-2-(2-methoxyphenoxy)acetamide.
Wirkmechanismus
The mechanism of action of N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the body, which can help to reduce inflammation. The compound has also been shown to induce cell death in cancer cells, which can help to slow down the progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide in lab experiments is its potential pharmacological properties. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for further research. However, one of the limitations of using this compound is its cost and availability. The synthesis of the compound is complex and requires specialized equipment, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide. One area of research is the development of new synthetic routes for the compound that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential use as a therapeutic agent in the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route for the compound, as well as its potential side effects. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its pharmacological properties.
Synthesemethoden
The synthesis of N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide involves the reaction of N-tert-butyl-2-(2-methoxyphenoxy)acetamide with tetrahydrofuran-2-ylmethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions, and the purity of the final compound is ensured by using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide has been extensively studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide |
---|---|
Molekularformel |
C19H30N2O4 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
N-tert-butyl-2-[2-methoxy-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C19H30N2O4/c1-19(2,3)21-17(22)13-25-18-14(7-5-9-16(18)23-4)11-20-12-15-8-6-10-24-15/h5,7,9,15,20H,6,8,10-13H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
KDJJAMKTSYZVRW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=CC=C1OC)CNCC2CCCO2 |
Kanonische SMILES |
CC(C)(C)NC(=O)COC1=C(C=CC=C1OC)CNCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.